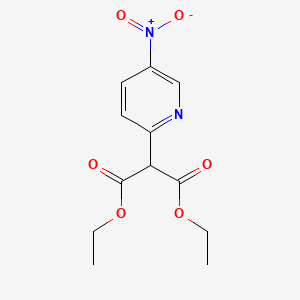

Diethyl 2-(5-nitropyridin-2-yl)malonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(5-nitropyridin-2-yl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6/c1-3-19-11(15)10(12(16)20-4-2)9-6-5-8(7-13-9)14(17)18/h5-7,10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPKVECFUKSRKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=NC=C(C=C1)[N+](=O)[O-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383215 | |

| Record name | Diethyl 2-(5-nitropyridin-2-yl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60891-70-5 | |

| Record name | Diethyl 2-(5-nitropyridin-2-yl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic Context and Research Significance of Diethyl 2 5 Nitropyridin 2 Yl Malonate

Introduction to Pyridine (B92270) and Malonate Chemical Scaffolds in Organic Synthesis Research

The fields of medicinal chemistry and organic synthesis heavily rely on the use of specific molecular frameworks, or scaffolds, that provide a structural basis for the development of new compounds. Among these, the pyridine and malonate scaffolds are of paramount importance due to their versatile reactivity and widespread presence in biologically active molecules.

The pyridine ring, a nitrogen-containing six-membered heterocycle, is a fundamental structural unit in a vast array of pharmaceuticals and agrochemicals. nih.govrsc.org It is considered a "privileged scaffold" because its structure is frequently found in molecules with diverse therapeutic applications. nih.govrsc.org The pyridine moiety is a component in over 7,000 existing drug molecules and is present in numerous FDA-approved pharmaceuticals. nih.govrsc.orgdovepress.com Its prevalence extends to natural products, including vitamins like niacin and vitamin B6, coenzymes such as NAD and NADP, and various alkaloids. rsc.orgdovepress.com The nitrogen atom in the pyridine ring imparts polarity and the ability to form hydrogen bonds, which can significantly influence a molecule's solubility, bioavailability, and pharmacological profile. dovepress.comenpress-publisher.com This adaptability makes pyridine and its derivatives highly sought-after starting materials for structural modifications in drug discovery. enpress-publisher.comresearchgate.net

Complementing the structural importance of pyridine, the malonate group serves as a uniquely versatile building block in organic synthesis. chemistnotes.com Diethyl malonate and other malonic esters are central to the malonic ester synthesis, a classic and powerful method for forming carbon-carbon bonds. wikipedia.orgpatsnap.com This reaction is widely used to create substituted carboxylic acids, particularly α-substituted acetic acids. patsnap.com The key to the malonate scaffold's utility lies in the high acidity of the methylene (B1212753) (-CH2-) protons situated between the two carbonyl groups. chemistnotes.comwikipedia.org This allows for easy deprotonation by a base to form a stabilized carbanion (enolate), which can then act as a nucleophile to attack an alkyl halide. wikipedia.orgorganicchemistrytutor.com Subsequent hydrolysis and decarboxylation of the alkylated malonic ester yield a substituted acetic acid. wikipedia.org This synthetic strategy is a cornerstone in the construction of complex molecules for pharmaceuticals, agrochemicals, and fine chemicals. patsnap.com

Historical Overview of Research on 2-Substituted Nitropyridines and Malonate Derivatives

The study of substituted pyridines, particularly nitropyridines, has a rich history driven by their utility as synthetic intermediates. Direct nitration of the pyridine ring is generally inefficient and results in very low yields, making it of little synthetic value for producing nitropyridines. researchgate.net This challenge spurred the development of alternative strategies. Research has shown that pyridine N-oxides can be activated and subsequently reacted with nucleophiles to afford substituted pyridines. nih.gov A significant breakthrough in the synthesis of 2-substituted pyridines involved the use of 2-halopyridines (e.g., 2-chloro- or 2-bromopyridine) as precursors. researchgate.netnih.gov

The introduction of a nitro group onto the pyridine ring, especially at the 3- or 5-position, significantly activates the ring towards nucleophilic aromatic substitution (SNAr). A halogen at the 2-position of a 5-nitropyridine, for instance, becomes highly susceptible to displacement by a wide range of nucleophiles. mdpi.com Research has extensively explored these reactions, demonstrating that nucleophiles such as amines, alkoxides, and thiolates can readily substitute the 2-halo group to produce a diverse array of 2,5-disubstituted pyridines. rsc.orgnih.gov This reactivity is fundamental to building more complex pyridine-based molecules. For example, 2-chloro-3-nitropyridines have been shown to react smoothly with the malonic ester anion, which after hydrolysis and decarboxylation, yields 2-methyl-3-nitropyridines. mdpi.com

The history of malonate derivatives is intrinsically linked to the development of the malonic ester synthesis. wikipedia.org This reaction provides a reliable method for converting an alkyl halide into a carboxylic acid with two additional carbon atoms. organicchemistrytutor.com The mechanism involves the deprotonation of the α-carbon of the malonic ester to form a resonance-stabilized enolate. wikipedia.org This enolate then acts as a nucleophile in an SN2 reaction with an alkyl halide. organicchemistrytutor.com Because the resulting monoalkylated product still possesses one acidic α-hydrogen, the process can be repeated with the same or a different alkyl halide to yield a dialkylated malonic ester. chemistnotes.comwikipedia.org The final step involves the hydrolysis of the ester groups to carboxylic acids, followed by heating to induce decarboxylation, which readily occurs in substituted malonic acids to furnish the final carboxylic acid product. wikipedia.orgorganicchemistrytutor.com This synthetic sequence has been a staple in organic chemistry for its versatility in creating a wide range of organic compounds, including ketones and cycloalkylcarboxylic acids. chemistnotes.comwikipedia.org

Positioning of Diethyl 2-(5-nitropyridin-2-yl)malonate within Contemporary Synthetic Chemistry

This compound is a specialized chemical intermediate that strategically combines the reactive properties of both the 2-substituted nitropyridine and the malonate ester scaffolds. Its position in modern synthetic chemistry is that of a valuable building block for the construction of more complex, functionalized heterocyclic compounds.

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of a 2-halo-5-nitropyridine with the enolate of diethyl malonate. mdpi.comnih.gov The electron-withdrawing nitro group at the 5-position activates the 2-position of the pyridine ring, facilitating the displacement of the halide by the soft carbon nucleophile generated from diethyl malonate.

| Precursor 1 | Precursor 2 | Typical Reaction Conditions | Reference |

|---|---|---|---|

| 2-Chloro-5-nitropyridine (B43025) | Diethyl malonate | Base (e.g., K₂CO₃) in a solvent like THF | mdpi.comchemsrc.com |

| 2-Bromo-5-nitropyridine | Diethyl malonate | Base (e.g., NaH) in a solvent like DMF | nih.govchemsrc.com |

Once synthesized, this compound serves as a versatile precursor. The malonate moiety can be readily transformed through hydrolysis and decarboxylation to install a methyl group at the 2-position of the 5-nitropyridine ring. mdpi.com This provides a straightforward route to compounds like 2-methyl-5-nitropyridine (B155877) (5-nitro-2-picoline), which are themselves important intermediates. chemsrc.com The presence of the nitro group continues to offer synthetic handles for further transformations, such as reduction to an amino group, which opens pathways to a variety of pharmacologically relevant structures. nih.gov

| Target Compound | Reaction Type | Significance | Reference |

|---|---|---|---|

| 2-Methyl-5-nitropyridine | Hydrolysis and Decarboxylation | Precursor for various bioactive molecules | mdpi.comchemsrc.com |

| Methyl 5-nitropicolinate | Further functional group manipulation | Intermediate in medicinal chemistry | chemsrc.com |

| Ethyl 2-(5-nitropyridin-2-yl)acetate | Partial hydrolysis and decarboxylation | Building block for more complex structures | chemsrc.com |

In essence, this compound acts as a linchpin, connecting simple, commercially available pyridines and malonates to more elaborate molecular architectures. Its utility lies in its predictable reactivity, allowing chemists to introduce a functionalized two-carbon unit onto an activated pyridine ring, which can then be elaborated upon in subsequent synthetic steps. This positions the compound as a key player in synthetic strategies aimed at producing novel pyridine derivatives for evaluation in drug discovery and materials science.

Synthetic Strategies and Methodologies for Diethyl 2 5 Nitropyridin 2 Yl Malonate

Nucleophilic Aromatic Substitution (SNAr) Routes

The principal method for synthesizing Diethyl 2-(5-nitropyridin-2-yl)malonate is through the nucleophilic aromatic substitution (SNAr) pathway. This approach is effective due to the electron-withdrawing nature of the nitro group on the pyridine (B92270) ring, which activates the ring towards nucleophilic attack by deprotonated diethyl malonate.

Alkylation of Diethyl Malonate with 2-Halo-5-nitropyridines

The most common SNAr strategy involves the alkylation of diethyl malonate with a 2-halo-5-nitropyridine, such as 2-chloro-5-nitropyridine (B43025) or 2-bromo-5-nitropyridine. The reaction mechanism involves the deprotonation of the acidic α-carbon of diethyl malonate to form a nucleophilic enolate, which then attacks the electron-deficient carbon atom at the 2-position of the nitropyridine ring, displacing the halide. wikipedia.orglibretexts.orglibretexts.org

The success of the alkylation is highly dependent on the choice of base and reaction conditions. A strong base is required to deprotonate diethyl malonate (pKa ≈ 13) and generate the carbanion for the nucleophilic attack. libretexts.org Common bases employed in this synthesis include sodium hydride (NaH) and sodium ethoxide (NaOEt). wikipedia.orgchemicalbook.com

In a typical procedure using sodium hydride, diethyl malonate is added dropwise to a suspension of NaH in a suitable solvent at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. chemicalbook.com After the formation of the sodium salt of diethyl malonate, the 2-halo-5-nitropyridine is introduced, and the mixture is heated to facilitate the substitution reaction. chemicalbook.com

| Reagent | Role | Common Examples | Reference |

| Malonate Source | Nucleophile Precursor | Diethyl malonate | libretexts.orgchemicalbook.com |

| Pyridine Source | Electrophile | 2-Chloro-5-nitropyridine, 2-Bromo-5-nitropyridine | chemsrc.comresearchgate.net |

| Base | Deprotonating Agent | Sodium Hydride (NaH), Sodium Ethoxide (NaOEt) | wikipedia.orgchemicalbook.com |

This table is interactive. Click on the headers to sort.

The choice of solvent is critical for the reaction's efficiency, as it must be able to dissolve the reactants and stabilize the intermediates. Polar aprotic solvents are generally preferred for SNAr reactions.

Tetrahydrofuran (THF): THF is a commonly used solvent for this reaction, particularly when using sodium hydride as the base. It provides good solubility for the organic reactants. chemicalbook.com

Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These highly polar aprotic solvents are also effective for SNAr reactions. researchgate.netsemanticscholar.org Their ability to solvate cations while leaving anions relatively free can accelerate the rate of nucleophilic substitution. DMSO, in particular, is noted for being an eco-friendly and effective solvent that can simplify the reaction work-up. semanticscholar.org

Dichloromethane (DCE): In some protocols, particularly those involving phase-transfer catalysts, halogenated solvents like dichloromethane have been used. scribd.com

The efficiency can vary, with studies on similar arylations showing that solvent choice can significantly impact yield. researchgate.net

Optimizing the yield and purity of this compound involves careful control of reaction parameters. A key challenge in malonic ester synthesis is the potential for dialkylation, where the product is deprotonated and reacts with a second molecule of the alkyl halide. wikipedia.orglibretexts.org To minimize this, a slight excess of diethyl malonate relative to the 2-halo-5-nitropyridine can be used.

Post-reaction purification is essential for obtaining a high-purity product. The typical work-up involves quenching the reaction with water and extracting the product with an organic solvent like ethyl acetate. chemicalbook.com The crude product is then often purified using column chromatography on silica gel, which effectively separates the desired mono-alkylated product from unreacted starting materials and any dialkylated byproducts. chemicalbook.com This purification step can lead to high yields, with reports of up to 80% for analogous compounds. chemicalbook.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.gov This technology has been successfully applied to the α-arylation of diethyl malonate. researchgate.net For the synthesis of this compound, the presence of the electron-withdrawing nitro group makes the 2-halopyridine substrate highly reactive, allowing the microwave-assisted reaction to proceed even at room temperature without the need for a catalyst or ligand. researchgate.net

Microwave irradiation offers several advantages over conventional heating, including significantly shorter reaction times (minutes versus hours), reduced energy consumption, and often higher yields. mdpi.comresearchgate.netnih.gov

| Method | Temperature | Duration | Key Advantages | Reference |

| Conventional Heating | 80 °C | 16 hours | Standard, well-established | chemicalbook.com |

| Microwave Irradiation | Room Temperature to 150 °C | 15-30 minutes | Rapid, energy-efficient, high yields | researchgate.netmdpi.com |

This table is interactive. Click on the headers to sort.

Green Chemistry Approaches in Synthesis

Efforts to develop more environmentally benign synthetic methods have led to the exploration of green chemistry principles for this synthesis. A key approach is the use of solvent-free, or "neat," reaction conditions. researchgate.net This eliminates the environmental and economic costs associated with solvent purchase, use, and disposal.

Combining solvent-free conditions with microwave assistance represents a significant green chemistry advancement. mdpi.com This dual approach not only provides the benefits of microwave heating, such as short reaction times and low energy consumption, but also adheres to the green principle of waste reduction by eliminating the solvent. mdpi.com Furthermore, the use of eco-friendly solvents like DMSO when a solvent is necessary can also be considered a green chemistry approach. semanticscholar.org

Alternative Synthetic Routes and Their Applicability (e.g., Esterification)

An alternative, albeit less common, synthetic pathway to this compound could theoretically proceed through the esterification of 2-(5-nitropyridin-2-yl)malonic acid. This method would involve the initial synthesis of the dicarboxylic acid, followed by its reaction with ethanol (B145695) in the presence of an acid catalyst.

However, this route is largely hypothetical for this specific compound, as the precursor, 2-(5-nitropyridin-2-yl)malonic acid, is not a readily available starting material and its synthesis would likely involve the hydrolysis of the target diethyl ester itself. Should the dicarboxylic acid be available, a standard Fischer esterification could be employed. This would typically involve refluxing the diacid in an excess of ethanol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of the reaction would be driven towards the ester product by the removal of water, often through azeotropic distillation.

The applicability of this esterification route is limited by the accessibility of the diacid precursor. For practical, large-scale synthesis, the direct nucleophilic aromatic substitution approach is generally more efficient and cost-effective as it utilizes more readily available starting materials.

Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound via nucleophilic aromatic substitution presents several challenges that must be addressed to ensure a safe, efficient, and economically viable process.

Key Scale-Up Considerations:

Thermal Management: The reaction between the 2-halo-5-nitropyridine and the diethyl malonate enolate is often exothermic. On a large scale, efficient heat dissipation is critical to prevent thermal runaways, which could lead to side reactions, product degradation, and unsafe operating conditions. The choice of reactor design, including cooling jacket capacity and agitation efficiency, is paramount for maintaining optimal temperature control.

Reagent Addition and Handling: The use of strong bases like sodium hydride requires careful handling due to its flammability and reactivity with moisture. In a large-scale setting, the addition of such reagents must be carefully controlled to manage the rate of reaction and heat generation. Automated dosing systems and inert atmosphere operations are typically employed to enhance safety and reproducibility.

Solvent Selection and Recovery: The choice of solvent not only impacts the reaction kinetics and yield but also has significant implications for process safety, environmental impact, and cost on an industrial scale. Solvents like DMF, while effective, can pose health risks and are often targeted for replacement with greener alternatives. Efficient solvent recovery and recycling systems are essential for minimizing waste and reducing operational costs.

Work-up and Purification: The purification of the final product on a large scale can be challenging. The removal of inorganic salts generated during the reaction and unreacted starting materials may require large volumes of extraction solvents. Crystallization is a common method for purification, and its optimization is key to achieving the desired product purity and minimizing product loss in the mother liquor. The choice of crystallization solvent and control of cooling profiles are critical parameters.

Process Safety: A thorough hazard and operability (HAZOP) study is necessary to identify and mitigate potential safety risks associated with the large-scale production of this compound. This includes assessing the thermal stability of reactants and products, the potential for runaway reactions, and the safe handling of all chemicals involved.

Chemical Reactivity and Mechanistic Investigations of Diethyl 2 5 Nitropyridin 2 Yl Malonate

Nucleophilic Transformations of the Pyridine (B92270) Moiety

The pyridine ring, rendered electron-poor by the electronegative nitrogen atom and the C5-nitro group, is highly susceptible to nucleophilic attack. youtube.comnih.gov This electron deficiency facilitates a range of nucleophilic aromatic substitution (SNAr) reactions.

Substitution Reactions at the Pyridine Ring

Nucleophilic aromatic substitution on pyridine and its derivatives is a well-established class of reactions. nih.gov The presence of the electron-withdrawing nitro group in Diethyl 2-(5-nitropyridin-2-yl)malonate further activates the pyridine ring towards nucleophilic attack. nih.govmdpi.com The reaction mechanism typically proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. nih.govnih.gov

The regioselectivity of nucleophilic attack on substituted pyridines is well-defined. Attack is strongly favored at the positions ortho and para (positions 2, 4, and 6) to the ring nitrogen. youtube.comyoutube.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance, which is not possible for attack at the meta positions (3 and 5). youtube.com In this compound, the malonate group already occupies the activated 2-position. Therefore, substitution reactions would typically require a suitable leaving group at another activated position, such as position 4 or 6.

The electronic effects of the 5-nitro substituent play a crucial role in modulating the reactivity and regioselectivity of the pyridine ring in substitution reactions compared to other positional isomers.

Reduction Chemistry of the Nitro Functionality

The transformation of the nitro group into an amino group is a fundamental reaction in organic synthesis, providing a route to valuable amino-pyridyl derivatives.

Catalytic Hydrogenation to Amino-Pyridyl Derivatives

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro groups. stackexchange.com This process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and effective catalyst for such transformations. wikipedia.orgorganic-chemistry.org The reaction proceeds cleanly under relatively mild conditions to afford the corresponding amine, in this case, Diethyl 2-(5-aminopyridin-2-yl)malonate. This conversion is a key step in the synthesis of various biologically active molecules and pharmaceutical intermediates. jsynthchem.com

Selective Reduction Methods

The presence of the diethyl malonate ester groups necessitates the use of reduction methods that are chemoselective for the nitro group to avoid unwanted side reactions like ester reduction or hydrolysis. A variety of methods have been developed for the selective reduction of aromatic nitro compounds in the presence of other sensitive functional groups. organic-chemistry.org

These methods offer alternatives to catalytic hydrogenation and can be advantageous depending on the specific requirements of the synthesis, such as functional group tolerance and reaction conditions. The table below outlines several established methods for the selective reduction of nitroarenes.

| Reagent/System | Conditions | Key Features | Reference |

| Fe / HCl or NH4Cl | Acidic or neutral aqueous media | Classic, inexpensive method | stackexchange.com |

| SnCl2 · 2H2O | Ethyl acetate, ethanol (B145695) | Mild conditions, good for acid-sensitive substrates | |

| NaBH4 / Ni(PPh3)4 | Ethanol | Enhances reducing power of NaBH4, which alone does not reduce nitro groups | jsynthchem.com |

| Carbonyl Iron Powder (CIP) | Water | Environmentally benign, mild, and safe | organic-chemistry.org |

| B2pin2 / KOtBu | Isopropanol | Metal-free reduction conditions | organic-chemistry.org |

| Methylhydrazine / Co catalyst | Polar protic solvent | Chemoselective reduction | organic-chemistry.org |

Malonate Moiety Transformations

The diethyl malonate portion of the molecule is a versatile functional handle that can undergo a variety of chemical transformations. The central carbon atom of the malonate is particularly reactive due to its position between two electron-withdrawing carbonyl groups.

Key transformations of the malonate moiety include:

Hydrolysis and Decarboxylation: The two ester groups can be hydrolyzed to the corresponding dicarboxylic acid, 2-(5-nitropyridin-2-yl)malonic acid, under either acidic or basic conditions. Malonic acids substituted with strong electron-withdrawing groups, such as a nitropyridyl ring, are often susceptible to thermal decarboxylation. beilstein-journals.orgnih.gov Upon heating, the diacid would likely lose carbon dioxide to form 2-(5-nitropyridin-2-yl)acetic acid. nih.gov

Alkylation: The methine proton (C-H) on the central carbon of the malonate is acidic and can be removed by a suitable base to form a nucleophilic enolate. This enolate can then be reacted with electrophiles, such as alkyl halides, in an alkylation reaction to introduce a second substituent at the alpha position. researchgate.net

Cyclocondensation Reactions: Diethyl malonate and its derivatives are common building blocks in the synthesis of heterocyclic compounds. They can react with various 1,3-dinucleophiles, such as ureas or amidines, in cyclocondensation reactions to form six-membered heterocyclic rings like barbiturates. nih.gov

Michael Addition: The enolate generated from the malonate moiety can act as a nucleophile in Michael (1,4-conjugate) addition reactions with α,β-unsaturated carbonyl compounds. mdpi.com

These reactions highlight the synthetic utility of the malonate group in this compound for further molecular elaboration and the construction of more complex chemical architectures.

Hydrolysis of Ester Groups to Carboxylic Acids

The hydrolysis of the two ester groups in this compound to the corresponding 2-(5-nitropyridin-2-yl)malonic acid is a critical step that often precedes further transformations. This reaction is typically carried out under acidic conditions. However, the presence of the electron-withdrawing 5-nitropyridin-2-yl moiety significantly influences the stability of the resulting malonic acid.

Studies on analogous compounds, such as diethyl 2-(perfluorophenyl)malonate, have shown that the malonic acid derivative is highly susceptible to decarboxylation under the vigorous acidic or basic conditions required for complete hydrolysis. The strong electron-withdrawing nature of the aromatic substituent facilitates the loss of carbon dioxide. Consequently, the isolation of the pure 2-(5-nitropyridin-2-yl)malonic acid is challenging, as the hydrolysis step is almost invariably followed by at least one decarboxylation event. The reaction is therefore typically conducted as a one-pot procedure to directly yield decarboxylated products.

Decarboxylation Pathways and Derivatives (e.g., formation of 2-methyl-5-nitropyridine)

The most significant synthetic application of the hydrolysis of this compound is its conversion to 2-methyl-5-nitropyridine (B155877). This transformation is achieved through a combined hydrolysis and double decarboxylation reaction under strong acidic conditions.

In a typical procedure, this compound is heated in aqueous sulfuric acid. This process first hydrolyzes the two ester groups to form the unstable 2-(5-nitropyridin-2-yl)malonic acid intermediate. This intermediate then readily undergoes a first decarboxylation to yield 2-(5-nitropyridin-2-yl)acetic acid, which, under the harsh reaction conditions, loses a second molecule of CO2 to afford the final product, 2-methyl-5-nitropyridine, in high yield. researchgate.net

Table 1: Synthesis of 2-methyl-5-nitropyridine via Hydrolysis and Decarboxylation

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

| This compound | 20% H₂SO₄ (aq.), 100 °C, 2 h | 2-Methyl-5-nitropyridine | 83% | researchgate.net |

This reaction provides a reliable pathway to introduce a methyl group at the 2-position of the 5-nitropyridine scaffold, a valuable building block in medicinal chemistry.

Reactions with Carbon-Based Nucleophiles

The chemical nature of this compound allows it to act as both a source of a carbon nucleophile and as an electrophilic substrate. The active methylene (B1212753) proton of the malonate moiety is acidic and can be removed by a base to generate a stabilized enolate. This enolate is a potent carbon nucleophile, widely used in reactions such as Michael additions and Knoevenagel condensations.

However, the pyridine ring of the title compound is itself a strong electrophile. The presence of the nitro group at the 5-position (para to the C2 position) strongly deactivates the ring towards electrophilic attack and powerfully activates it for nucleophilic aromatic substitution (SNAr), particularly at the C2 and C6 positions.

The synthesis of this compound itself serves as a prime example of this reactivity. It is typically prepared via the SNAr reaction between 2-chloro-5-nitropyridine (B43025) and the enolate of diethyl malonate, a carbon-based nucleophile. nbinno.com This demonstrates the high susceptibility of the C2 position of the 5-nitropyridine ring to attack by carbon nucleophiles. While further reactions of the title compound with other carbon nucleophiles are not extensively documented, it is established that 3-R-5-nitropyridines can undergo dearomatization through 1,2- or 1,4-addition of carbon nucleophiles. researchgate.net

Cyclization Reactions and Intramolecular Processes

The structure of this compound is well-suited for the synthesis of fused heterocyclic systems through intramolecular cyclization, particularly after modification of the nitro group. A key transformation is the reduction of the 5-nitro group to a 5-amino group, yielding diethyl 2-(5-aminopyridin-2-yl)malonate.

This amino-substituted intermediate contains a nucleophilic amino group and two electrophilic ester functionalities, setting the stage for an intramolecular condensation. Based on well-established reactivity, such as the Tschitschibabin synthesis of pyridopyrimidines from 2-aminopyridine (B139424) and diethyl malonate, it is highly plausible that diethyl 2-(5-aminopyridin-2-yl)malonate would undergo a thermal or base-catalyzed intramolecular cyclization. nih.gov This process would involve the attack of the 5-amino group onto one of the ester carbonyls, followed by elimination of ethanol and subsequent tautomerization or a second cyclization to form a fused pyrido[1,2-a]pyrimidine-dione derivative. This synthetic route offers a direct entry into valuable nitrogen-containing heterocyclic scaffolds. nih.govnih.govacs.org

Comparative Reactivity Studies of Nitro Isomers (e.g., 5-nitro vs. 3-nitro pyridine derivatives)

The position of the nitro group on the pyridine ring has a profound impact on the reactivity of the corresponding diethyl pyridinylmalonate. A comparison between the 5-nitro and 3-nitro isomers reveals significant differences rooted in electronic effects.

The synthesis of both isomers typically proceeds via nucleophilic aromatic substitution of a corresponding 2-halonitropyridine with diethyl malonate enolate. The subsequent hydrolysis and decarboxylation to form the respective 2-methyl-nitropyridine derivatives provide a direct basis for comparing their reactivity.

This compound (5-nitro isomer): The nitro group is para to the C2 position where the malonate is attached. This allows for powerful electron withdrawal through both resonance and inductive effects. This strong activation facilitates the initial SNAr reaction and influences subsequent reactions. The hydrolysis and decarboxylation to 2-methyl-5-nitropyridine proceeds efficiently in 83% yield. researchgate.net

Diethyl 2-(3-nitropyridin-2-yl)malonate (3-nitro isomer): The nitro group is ortho to the C2 position. While it exerts a strong inductive electron-withdrawing effect, its ability to delocalize the negative charge of the SNAr Meisenheimer intermediate via resonance is different and can be sterically hindered compared to the 5-nitro isomer. The synthesis of 2-methyl-3-nitropyridine (B124571) from 2-chloro-3-nitropyridine (B167233) via the malonic ester intermediate, followed by hydrolysis and decarboxylation, proceeds in moderate to good yields. mdpi.comgoogle.comgoogle.com

Table 2: Comparative Synthesis of 2-Methyl-nitropyridine Isomers

| Starting Halide | Intermediate Malonate | Product | Overall Yield (from halide) | Reference |

| 2-Chloro-5-nitropyridine | This compound | 2-Methyl-5-nitropyridine | High (e.g., 83% for decarboxylation step) | researchgate.net |

| 2-Chloro-3-nitropyridine | Diethyl 2-(3-nitropyridin-2-yl)malonate | 2-Methyl-3-nitropyridine | Moderate to Good | mdpi.comgoogle.com |

The stronger resonance stabilization provided by the 5-nitro group generally renders the C2 position more electrophilic and thus more reactive towards nucleophilic attack compared to the 3-nitro isomer. This underlying electronic difference influences the conditions required and the efficiency of synthetic transformations involving these isomeric building blocks.

Diethyl 2 5 Nitropyridin 2 Yl Malonate As a Versatile Synthetic Intermediate

Precursor for Advanced Nitrogen Heterocyclic Systems

The strategic placement of the nitro group and the diethyl malonate on the pyridine (B92270) ring makes Diethyl 2-(5-nitropyridin-2-yl)malonate an ideal starting material for the synthesis of various functionalized and fused heterocyclic compounds. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution, while the malonate ester provides a handle for a variety of cyclization and derivatization reactions.

Synthesis of Functionalized Pyridines

A key transformation of this compound involves the reduction of the nitro group to an amino group. This conversion is a pivotal step that dramatically alters the electronic properties of the pyridine ring and introduces a nucleophilic center, thereby paving the way for the synthesis of a diverse range of functionalized pyridines.

The resulting 2-(diethyl malonate)-5-aminopyridine is a versatile intermediate. The amino group can undergo a variety of reactions, including diazotization, acylation, and condensation with carbonyl compounds, to introduce further functional groups onto the pyridine scaffold. The diethyl malonate moiety can be hydrolyzed and decarboxylated to yield a methyl group, or it can be used in further cyclization reactions.

Table 1: Examples of Functionalized Pyridines Derived from this compound

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | 1. H₂, Pd/C, EtOH2. Ac₂O, Pyridine | Diethyl 2-(5-acetamidopyridin-2-yl)malonate | Intermediate for further elaboration |

| This compound | 1. Fe, AcOH2. NaNO₂, HCl3. CuCN | Diethyl 2-(5-cyanopyridin-2-yl)malonate | Precursor for carboxylic acids and amides |

| This compound | 1. SnCl₂, HCl2. PhCHO, EtOH, reflux | Diethyl 2-(5-(benzylideneamino)pyridin-2-yl)malonate | Intermediate for Schiff base derivatives |

Construction of Fused Heterocyclic Scaffolds (e.g., imidazo[1,2-a]pyridines, indoles, spirooxindoles)

The strategic functionalization of this compound makes it a valuable precursor for the construction of various fused heterocyclic systems, which are prevalent in many biologically active molecules.

Imidazo[1,2-a]pyridines: The synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold can be achieved by first reducing the nitro group of this compound to an amino group, yielding a 2-aminopyridine (B139424) derivative. This intermediate can then undergo condensation with α-haloketones or related reagents to construct the fused imidazole (B134444) ring. The reaction typically proceeds via an initial N-alkylation of the pyridine nitrogen followed by an intramolecular cyclization.

Indoles: While direct synthesis of indoles from this compound is not extensively reported, a plausible route can be envisioned through the Leimgruber-Batcho indole (B1671886) synthesis. This methodology involves the reaction of a nitrotoluene derivative with a formamide (B127407) acetal (B89532) to form an enamine, which upon reductive cyclization yields the indole core. nih.govacs.orgslideshare.net By analogy, modification of the malonate moiety to a methyl group and subsequent reaction could provide a pathway to novel indole derivatives.

Spirooxindoles: Spirooxindoles are a class of compounds with significant biological activity. askfilo.com Their synthesis often involves multi-component reactions. This compound, after reduction of the nitro group and conversion of the malonate to a suitable functional group, could potentially participate in such reactions. For instance, a three-component reaction between an isatin, an aminomalonate derivative, and a dipolarophile is a known method for constructing spirooxindole-pyrrolidine systems.

Derivatization towards Benzodiazepines, Isoquinolines, and Pyrrolopyridine Scaffolds

The versatility of this compound extends to the synthesis of other important heterocyclic scaffolds.

Benzodiazepines: The synthesis of benzodiazepine (B76468) derivatives can be approached by utilizing the 2-amino-5-nitropyridine (B18323) moiety that can be derived from the starting material. Condensation of this aminopyridine with appropriate precursors, such as β-keto esters or α,β-unsaturated ketones, can lead to the formation of the seven-membered diazepine (B8756704) ring. Specifically, the synthesis of 1,5-benzodiazepine-2,4-diones can be achieved through the condensation of o-phenylenediamines with malonic acid derivatives. alfa-chemistry.com

Isoquinolines: The construction of the isoquinoline (B145761) skeleton from pyridine precursors is a known synthetic strategy. acs.orgslideshare.netchemicalbook.comorganic-chemistry.orgnih.gov While a direct conversion of this compound to an isoquinoline is not straightforward, its derivatization to a suitably functionalized pyridine could provide an intermediate for subsequent annulation reactions to build the fused benzene (B151609) ring. For instance, the Bischler-Napieralski reaction, a powerful method for isoquinoline synthesis, involves the cyclization of β-arylethylamides. organic-chemistry.orgwikipedia.org

Pyrrolopyridine Scaffolds: Pyrrolopyridines are another class of bicyclic heterocycles with diverse biological activities. researchgate.netnih.gov The synthesis of pyrrolopyridine derivatives can be achieved through various strategies, including intramolecular cyclization of appropriately functionalized pyridines. researchgate.net this compound can serve as a starting point for the elaboration of a pyridine ring with a side chain containing a nucleophilic group, which can then undergo cyclization to form the fused pyrrole (B145914) ring.

Building Block for Molecular Scaffolds in Research

Beyond its role as a precursor to complex heterocyclic systems, this compound also serves as a valuable building block for the design and synthesis of molecular scaffolds for various research applications, particularly in medicinal chemistry.

Design and Synthesis of Pyridine-Based Research Compounds

The pyridine ring is a privileged scaffold in drug discovery, and the functional handles present in this compound allow for the systematic exploration of chemical space around this core. The nitro group can be retained as a key pharmacophoric feature or can be transformed into other functional groups, such as amines, halides, or cyano groups, to modulate the electronic and steric properties of the molecule. The diethyl malonate moiety can be derivatized to introduce a variety of side chains, allowing for the fine-tuning of properties like solubility, lipophilicity, and target binding affinity.

Table 2: Potential Research Compounds Derived from this compound

| Derivative Type | Synthetic Strategy | Potential Research Area |

| 5-Amino-2-substituted Pyridines | Reduction of nitro group, modification of malonate | Medicinal chemistry, building blocks for combinatorial libraries |

| Pyridine-based Ligands | Functionalization of the amino group and/or malonate | Coordination chemistry, catalysis |

| Bioisosteres of Phenyl Rings | The 5-nitropyridine ring can act as a bioisostere | Drug design, lead optimization |

Role in the Synthesis of Enzyme Inhibitor Precursors

The structural motifs accessible from this compound are found in various classes of enzyme inhibitors. The ability to generate a diverse range of functionalized and fused heterocyclic compounds makes this intermediate a valuable starting point for the synthesis of precursors to potent and selective enzyme inhibitors.

Nitropyridine-containing molecules have been investigated as inhibitors of various enzymes, including Janus kinase 2 (JAK2) and urease. nih.gov The synthesis of potent kinase inhibitors often involves the use of functionalized pyridine scaffolds. chapman.edunih.govmdpi.comatlantis-press.com Furthermore, derivatives of diethyl malonate have been utilized in the synthesis of inhibitors for enzymes such as matrix metalloproteinases (MMPs). nih.gov The functional group array of this compound provides a template that can be elaborated to target the active sites of these and other enzymes. For instance, the pyridine nitrogen can act as a hydrogen bond acceptor, while the substituents at the 2 and 5 positions can be tailored to interact with specific pockets within the enzyme's active site.

Intermediate in the Production of Specialty Chemicals and Agrochemicals

This compound serves as a crucial building block in the synthesis of a variety of specialty chemicals and agrochemicals. Its utility stems from the combination of a reactive malonate ester group and a functionalized pyridine ring within a single molecule. The general class of malonic acid esters, particularly diethyl malonate, are recognized as fundamental intermediates in the chemical industry. ontosight.ainbinno.com They are instrumental in producing agrochemicals, pharmaceuticals, and other fine chemicals. nbinno.com

The agrochemical sector, for instance, utilizes diethyl malonate for manufacturing herbicides and pesticides. nbinno.com The reactive methylene (B1212753) group, situated between the two ester carbonyls, is readily deprotonated to form a stable carbanion. This nucleophile can then be used to introduce specific functional groups required for biological activity, aiding in pest management and improving crop yields. nbinno.com this compound, as a specialized derivative, offers a direct route to incorporating the 5-nitropyridine moiety, a common feature in biologically active compounds, into target molecules. Pyridine derivatives synthesized from malonate intermediates have shown potential biological activity. ontosight.ai

In the realm of specialty chemicals, this compound is a precursor for more complex molecules. The presence of the nitro group and the pyridine ring allows for a wide range of chemical transformations, leading to the synthesis of dyes, polymers, and other advanced materials. nbinno.com For example, related structures like diethyl 2-(2-chloronicotinoyl)malonate are key intermediates in the synthesis of small molecule kinase inhibitors used in anticancer drugs. atlantis-press.com This highlights the value of functionalized pyridine malonates in creating high-value specialty chemicals.

The synthesis of this compound itself typically involves the reaction of a substituted pyridine with diethyl malonate. Common starting materials for this process are listed in the table below.

Table 1: Precursors for the Synthesis of this compound

| Precursor Compound | CAS Number |

|---|---|

| 2-Chloro-5-nitropyridine (B43025) | 4548-45-2 |

| Diethyl malonate | 105-53-3 |

| 2-Bromo-5-nitropyridine | 4487-59-6 |

| 5-nitropyridin-2-ol | 5418-51-9 |

Data sourced from ChemSrc. chemsrc.com

Once synthesized, it can be converted into various other chemical intermediates, demonstrating its versatility.

Table 2: Examples of Downstream Products from this compound

| Downstream Product | CAS Number |

|---|---|

| Ethyl 2-(5-nitropyridin-2-yl)acetate | 174890-57-4 |

| Methyl 5-nitropyridine-2-carboxylate | 29682-14-2 |

| 5-Nitro-2-picoline | 21203-68-9 |

| 2-Methyl-5-nitropyridine (B155877) | 36625-50-0 |

Data sourced from ChemSrc. chemsrc.com

Contributions to the Development of New Synthetic Methodologies for Complex Targets

This compound is a valuable tool for chemists developing new synthetic routes to complex molecular targets. Its structure allows it to participate in a wide array of chemical reactions, facilitating the construction of intricate molecular architectures with high efficiency. nbinno.com

The development of novel synthetic methodologies often relies on the use of versatile building blocks that can undergo multiple, predictable transformations. The malonate portion of the molecule is a classic example of an active methylene compound, widely used for carbon-carbon bond formation. nbinno.com For instance, diethyl malonate and its derivatives are key reactants in Michael addition reactions, where they add to α,β-unsaturated carbonyl compounds to create 1,5-dicarbonyl compounds. scispace.com These products are, in turn, crucial precursors for synthesizing various heterocyclic compounds. scispace.com

Furthermore, 2-substituted diethyl malonates are known to react with 1,3-dinucleophiles in cyclocondensation reactions to produce heterocyclic systems. nih.gov A well-known example is the synthesis of barbituric acids from malonates and urea. nih.gov The presence of the 5-nitropyridin-2-yl group on the central carbon of the malonate ester provides a pre-installed, functionalized heterocycle. This allows for the development of methodologies aimed at synthesizing complex fused-ring systems containing the pyridine nucleus, which is a common core in many pharmaceutical agents.

The reactivity of the molecule is not limited to the malonate group. The nitro group on the pyridine ring can be reduced to an amino group, which can then participate in a host of other reactions, such as diazotization or amide bond formation. The pyridine ring itself can undergo various transformations. This multi-functional nature makes this compound an excellent starting material for developing synthetic pathways to novel compounds. Its use contributes to the broader field of organic synthesis by enabling the exploration of new reaction pathways and the construction of libraries of complex molecules for biological screening. The development of synthetic routes to functionalized pyrrolidines and pyrrolidinones, important components of many natural products, has been achieved using related malonate chemistry, further underscoring the potential of such intermediates in creating complex targets. nih.govmdpi.com

Computational and Theoretical Studies on Diethyl 2 5 Nitropyridin 2 Yl Malonate

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to understanding the electronic properties and reactivity of a molecule. For Diethyl 2-(5-nitropyridin-2-yl)malonate, such studies would provide insight into its behavior in chemical reactions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

While specific DFT studies on this compound are not found in the reviewed literature, DFT is a powerful method used to predict the electronic structure and reactivity of organic molecules. A hypothetical DFT analysis of this compound would typically involve calculations of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for determining molecular reactivity and stability.

A table of hypothetical calculated electronic properties for similar compounds is presented below to illustrate the type of data that would be generated from a DFT study.

| Property | Hypothetical Value (Arbitrary Units) | Significance |

| HOMO Energy | -7.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -2.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 4.5 D | Measures the overall polarity of the molecule. |

Conformational Analysis and Stability Studies

Conformational analysis is crucial for understanding the three-dimensional structure and stability of a molecule. For this compound, the rotation around the single bonds connecting the pyridine (B92270) ring, the malonate carbon, and the diethyl ester groups would give rise to various conformers.

Computational methods, such as DFT or molecular mechanics, could be employed to identify the most stable conformers by calculating their relative energies. The stability of these conformers would be influenced by steric hindrance between the bulky diethyl ester groups and the pyridine ring, as well as by potential intramolecular interactions. Identifying the lowest energy conformer is essential as it represents the most likely structure of the molecule under normal conditions and influences its reactivity and interaction with other molecules.

Mechanistic Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating reaction mechanisms. This compound is an intermediate in multi-step syntheses. Computational studies could be used to investigate the reaction pathways, transition states, and activation energies involved in its formation and subsequent reactions.

For instance, the synthesis of this compound often involves the nucleophilic aromatic substitution of a leaving group on the pyridine ring by diethyl malonate. Computational modeling could map out the energy profile of this reaction, helping to understand the role of the solvent and other reaction conditions. However, specific published studies detailing the computational elucidation of mechanisms involving this particular malonate are not available.

In Silico Design and Prediction of Novel Derivatives

In silico design involves using computational methods to design new molecules with desired properties. While there are no specific reports on the in silico design of novel derivatives of this compound, this compound serves as a scaffold for the synthesis of more complex molecules.

Computational approaches could be used to predict how modifications to the core structure of this compound would affect its properties. For example, substituting the nitro group with other functional groups or altering the ester groups of the malonate moiety could be explored virtually to screen for derivatives with enhanced reactivity or specific biological activities. These predictions could then guide synthetic efforts, saving time and resources.

Molecular Dynamics Simulations (if applicable for specific research)

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a relatively small molecule like this compound, MD simulations might be employed to study its interactions with a solvent or its conformational dynamics in solution. This could provide insights into how the molecule behaves in a realistic chemical environment. However, there is no specific research available that has applied MD simulations to this compound.

Future Research Directions and Advanced Methodologies in Diethyl 2 5 Nitropyridin 2 Yl Malonate Chemistry

Exploration of Undiscovered Reactivity and Transformation Pathways

Diethyl 2-(5-nitropyridin-2-yl)malonate serves as a key intermediate in the synthesis of various heterocyclic compounds. chemsrc.com Its molecular structure, featuring a nitro-substituted pyridine (B92270) ring attached to a malonate group, offers a rich landscape for exploring novel chemical reactions. Future research could focus on uncovering new transformation pathways beyond its current use as a building block. The reactivity of the nitro group, for instance, can be exploited for further functionalization, potentially leading to the synthesis of novel pharmaceutical intermediates. Investigations into its behavior under various reaction conditions, such as with different nucleophiles or in cycloaddition reactions, could reveal uncharted chemical space. The electron-withdrawing nature of the 5-nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution, a characteristic that warrants deeper investigation.

Development of Asymmetric Synthesis Techniques (e.g., Enantioselective Michael Additions)

The development of asymmetric synthesis techniques for producing chiral molecules is a significant area of modern organic chemistry. metu.edu.tr While research on enantioselective reactions specifically involving this compound is still emerging, the broader field of asymmetric Michael additions using diethyl malonate as a nucleophile provides a strong foundation for future work. metu.edu.trmetu.edu.trrsc.org Organocatalysis has shown great promise in achieving high enantioselectivity in the Michael addition of diethyl malonate to various acceptors like nitroolefins and chalcones. metu.edu.trrsc.org

Future efforts could adapt these methodologies to this compound, enabling the synthesis of chiral derivatives with high optical purity. The use of bifunctional organocatalysts, such as those derived from cinchona alkaloids or prolinamides, could be particularly effective. rsc.orgresearchgate.net These catalysts can activate both the nucleophile and the electrophile, leading to highly stereocontrolled carbon-carbon bond formation. mdpi.com The resulting chiral products could serve as valuable precursors for the synthesis of biologically active compounds.

Table 1: Examples of Asymmetric Michael Additions with Diethyl Malonate This table is based on data for general diethyl malonate additions and suggests potential research directions for this compound.

| Catalyst Type | Electrophile | Enantiomeric Excess (ee) | Potential Application for this compound |

| Bifunctional 2-aminoDMAP/urea | trans-β-nitrostyrene | up to 94% metu.edu.tr | Synthesis of chiral γ-aminobutyric acid (GABA) precursors. metu.edu.tr |

| Cinchona alkaloid-derived thioureas | Chalcones | High enantioselectivity rsc.org | Creation of chiral building blocks for complex natural products. |

| Nickel-Sparteine Complex | α,β-unsaturated ketones | 80-87% researchgate.net | Development of novel chiral ligands and catalysts. |

Application of Advanced Catalysis in Derivatization

Advanced catalytic systems are pivotal for the efficient and selective derivatization of this compound. While specific catalytic applications for this compound are not extensively documented, related research on similar structures highlights several promising directions. The use of transition-metal catalysts, for instance, could facilitate a range of cross-coupling reactions, allowing for the introduction of diverse functional groups onto the pyridine ring.

Furthermore, biocatalysis presents an environmentally friendly alternative for selective transformations. Enzymes could be employed for stereoselective hydrolysis of the ester groups or for the reduction of the nitro group, providing access to a variety of derivatives that are difficult to obtain through traditional chemical methods. The development of novel organocatalysts also remains a key area of interest for promoting various transformations with high efficiency and selectivity. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with flow reactors and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability. durham.ac.ukrsc.org Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purities. nih.gov This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents.

Automated platforms can be used for high-throughput screening of reaction conditions and for the rapid synthesis of compound libraries based on the this compound scaffold. durham.ac.uk This approach can accelerate the discovery of new derivatives with desired properties for applications in medicinal chemistry and materials science. The development of flow-based methods for the synthesis and derivatization of this compound is a promising area for future research. nih.gov

Potential in Materials Science Research (e.g., Malonate-Derived Polymers)

The unique structure of this compound suggests its potential as a monomer or building block in materials science. nih.govresearchgate.net Malonate esters, in general, are known precursors for the synthesis of a variety of polymers. The presence of the nitropyridine moiety could impart interesting electronic and optical properties to these materials.

Future research could explore the polymerization of this compound or its derivatives to create novel polymers with applications in areas such as organic electronics, sensors, or as chelating agents for metal ions. nih.gov The ability of the pyridine nitrogen to coordinate with metals could be exploited to create functional metallopolymers. The investigation of the thermal and mechanical properties of these new materials would also be a crucial aspect of this research.

Interdisciplinary Research with Emerging Chemical Fields

The versatile nature of this compound makes it an ideal candidate for interdisciplinary research, bridging organic synthesis with emerging fields such as chemical biology and supramolecular chemistry. Its derivatives could be designed as molecular probes to study biological processes or as building blocks for the construction of complex supramolecular architectures.

Collaboration with computational chemists could provide deeper insights into the reactivity and properties of this compound, guiding the rational design of new experiments and applications. The exploration of its potential in areas like photoredox catalysis or electrosynthesis could also lead to the development of novel and sustainable chemical transformations.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Diethyl 2-(5-nitropyridin-2-yl)malonate, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or alkylation of diethyl malonate enolates. For example, a nitro-substituted pyridyl halide (e.g., 5-nitro-2-chloropyridine) reacts with the enolate generated from diethyl malonate using a strong base (e.g., NaH or NaOEt). Post-reaction purification via silica gel chromatography (hexane/EtOAc gradients) isolates the product. Key intermediates are characterized using - and -NMR to confirm substitution patterns and HRMS for molecular weight validation .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies proton environments (e.g., ethyl ester signals at δ 1.2–1.4 ppm, aromatic protons from the nitropyridyl group at δ 8.0–9.0 ppm). -NMR confirms carbonyl carbons (δ 165–170 ppm) and nitropyridyl carbons.

- HRMS : Validates molecular ion peaks (e.g., [M+H] or [M+Na]) with ppm-level accuracy.

- IR Spectroscopy : Detects ester C=O stretches (~1740 cm) and nitro group vibrations (~1520 cm) .

Q. What key physicochemical properties influence experimental design for this compound?

- Methodological Answer :

- Solubility : High solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates alkylation reactions.

- Thermal Stability : Decomposition temperatures >150°C (based on analogs like diethyl malonate) allow reflux conditions in syntheses.

- Hydrolytic Sensitivity : The nitro group may increase susceptibility to acidic/basic hydrolysis, necessitating anhydrous conditions during storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the alkylation of diethyl malonate derivatives?

- Methodological Answer :

- Base Selection : Use NaOEt instead of NaOH to minimize ester hydrolysis.

- Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance enolate stability.

- Temperature Control : Maintain 0–5°C during enolate formation to suppress side reactions (e.g., self-condensation).

- Electrophile Reactivity : Activate pyridyl halides with catalytic KI (Finkelstein conditions) to accelerate substitution .

Q. How should researchers address unexpected decarboxylation or hydrolysis products during synthesis?

- Methodological Answer :

- Acid-Catalyzed Hydrolysis : If decarboxylation dominates (e.g., yielding 2-(5-nitropyridin-2-yl)acetic acid instead of malonic acid), use milder conditions (e.g., HO/THF at 25°C) or switch to enzymatic hydrolysis.

- Base Screening : Test non-nucleophilic bases (e.g., DBU) to avoid ester cleavage.

- Byproduct Analysis : Employ GC-MS with internal standards (e.g., dimethyl malonate) to quantify unintended products .

Q. What mechanistic insights explain unexpected regioselectivity in nitropyridyl substitution reactions?

- Methodological Answer :

- Electron-Deficient Arenes : The nitro group directs electrophilic substitution to the para position, but steric hindrance or competing resonance effects may alter outcomes.

- Computational Modeling : Use DFT calculations to map transition states and predict substituent effects.

- Kinetic Profiling : Monitor reaction progress via -NMR to identify intermediates (e.g., Wheland intermediates) .

Q. How can regioselectivity be controlled in the synthesis of diethyl malonate derivatives with multiple reactive sites?

- Methodological Answer :

- Protecting Groups : Temporarily block competing reactive sites (e.g., using silyl ethers for hydroxyl groups).

- Directed Metalation : Employ Pd/Cu catalysts for C–H activation at specific positions (e.g., Buchwald-Hartwig coupling).

- Solvent Effects : Use coordinating solvents (e.g., DMSO) to stabilize specific transition states .

Q. What strategies minimize competing side reactions (e.g., ester hydrolysis) during decarboxylation?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.